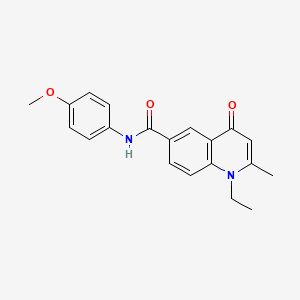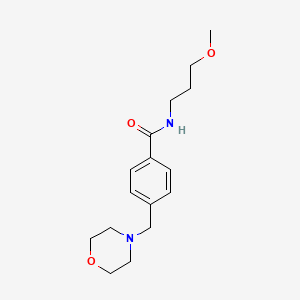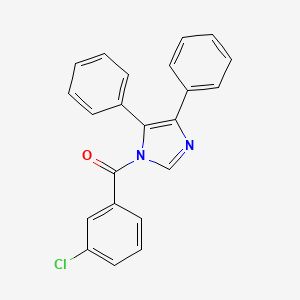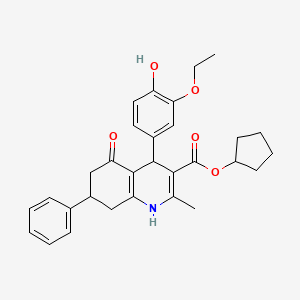
1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide, also known as E-3174, is a quinolinecarboxamide derivative. It is a synthetic compound that is commonly used in scientific research for its potential therapeutic properties. E-3174 is a potent angiotensin-converting enzyme (ACE) inhibitor and is known to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide works by inhibiting the activity of ACE, which is an enzyme that plays a key role in regulating blood pressure. ACE converts angiotensin I to angiotensin II, which is a potent vasoconstrictor that can cause blood vessels to narrow and increase blood pressure. By inhibiting ACE, this compound can help reduce blood pressure and improve cardiovascular health.
Biochemical and Physiological Effects:
In addition to its role as an ACE inhibitor, this compound has been shown to have a number of other biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in animal models, suggesting that it may have potential as a treatment for a variety of diseases. This compound has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide in lab experiments is its potent ACE inhibitory activity. This makes it a useful tool for studying the role of ACE in various physiological processes. However, this compound is not without its limitations. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in the body. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
Direcciones Futuras
There are several potential future directions for research on 1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide. One area of interest is the development of new ACE inhibitors based on the structure of this compound. Researchers are also exploring the potential therapeutic applications of this compound in a variety of disease states, including hypertension, heart failure, and renal disease. Finally, there is ongoing research into the safety and efficacy of this compound in clinical settings, which may help determine its potential as a treatment for human diseases.
Métodos De Síntesis
1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 1-(4-methoxyphenyl)-3-oxobutane-1,5-dione. This intermediate compound is then reacted with 2-methyl-3-amino-4-oxo-3,4-dihydroquinoline to form this compound.
Aplicaciones Científicas De Investigación
1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It is primarily used as an ACE inhibitor, which means it can help reduce blood pressure and improve cardiovascular health. This compound has also been shown to have potential anti-inflammatory and anti-fibrotic effects, making it a promising candidate for the treatment of a variety of diseases, including hypertension, heart failure, and renal disease.
Propiedades
IUPAC Name |
1-ethyl-N-(4-methoxyphenyl)-2-methyl-4-oxoquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-22-13(2)11-19(23)17-12-14(5-10-18(17)22)20(24)21-15-6-8-16(25-3)9-7-15/h5-12H,4H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLHKDHXRYXDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-1-(5-methyl-2-furyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B5059780.png)
![N-({4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5059791.png)
![5-[(5-iodo-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5059802.png)
![ethyl 4-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B5059817.png)


![N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5059834.png)
![sec-butyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5059839.png)

![3,5-bis{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5059857.png)
![2,2-diphenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B5059863.png)
![N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5059865.png)
